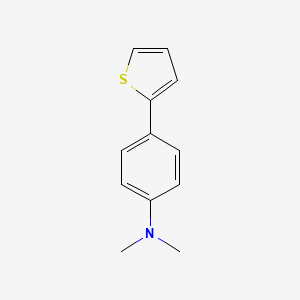

N,N-dimethyl-4-(2-thienyl)aniline

Description

N,N-Dimethyl-4-(2-thienyl)aniline is an aromatic amine derivative featuring a dimethylamino group and a 2-thienyl substituent on a benzene ring. The thienyl group, a sulfur-containing heterocycle, confers electron-rich properties, enhancing conjugation and influencing optoelectronic behavior.

Properties

Molecular Formula |

C12H13NS |

|---|---|

Molecular Weight |

203.31 g/mol |

IUPAC Name |

N,N-dimethyl-4-thiophen-2-ylaniline |

InChI |

InChI=1S/C12H13NS/c1-13(2)11-7-5-10(6-8-11)12-4-3-9-14-12/h3-9H,1-2H3 |

InChI Key |

OBOJATQRERVNCF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(thiophen-2-yl)aniline typically involves the reaction of 4-(thiophen-2-yl)aniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Dimethyl-4-(thiophen-2-yl)aniline can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: The compound can participate in electrophilic substitution reactions, especially at the thiophene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nitrating agents

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Reduced thiophene derivatives

Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

Chemistry: N,N-Dimethyl-4-(thiophen-2-yl)aniline is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of organic semiconductors and conductive polymers .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding .

Medicine: The compound’s unique structure allows it to be explored for potential therapeutic applications. It is investigated for its antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, N,N-Dimethyl-4-(thiophen-2-yl)aniline is used in the production of dyes, pigments, and other specialty chemicals. Its role in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) is also noteworthy .

Mechanism of Action

The mechanism by which N,N-Dimethyl-4-(thiophen-2-yl)aniline exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring and dimethylamino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Optical Properties

Thienyl-Containing Analogs

4-(2-Thienyl)-N,N-bis[4-(2-thienyl)phenyl]aniline (C₃₀H₂₁NS₃, M = 491.69 g/mol, ):

This tris-thienyl-substituted compound exhibits extended conjugation due to additional thienyl groups. Compared to N,N-dimethyl-4-(2-thienyl)aniline, the increased π-system likely redshifts absorption/emission wavelengths and enhances charge carrier mobility, making it suitable for organic light-emitting diodes (OLEDs).- N,N-Dimethyl-4-(5-methyl-4H-cyclopenta[b]thiophen-6-yl)aniline (C₁₆H₁₇NS, M = 255.38 g/mol, ): The fused cyclopentathiophene ring introduces steric and electronic effects.

Electron-Withdrawing vs. Electron-Donating Substituents

- N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (): The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring. This contrasts with the electron-rich thienyl group in the target compound, which may enhance hole-transport properties in semiconductor applications.

- N,N-Dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline (): The quinoline-ethynyl substituent enables twisted intramolecular charge transfer (TICT), resulting in a mega-Stokes shift (Δλ > 150 nm) and temperature-dependent fluorescence. The thienyl group in the target compound may lack such steric hindrance, leading to simpler emission profiles.

Fluorescence and Quantum Yield Comparisons

Physical State and Solubility

- Solid vs. Oily Products : Derivatives like N,N-dimethyl-4-(1-propylpyrrolidin-3-yl)aniline () are isolated as oils, whereas thienyl-containing analogs (Evidences 6, 7) form yellow solids. The physical state impacts processability in device fabrication.

Biological Activity

N,N-Dimethyl-4-(2-thienyl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and cytotoxic effects based on recent research findings.

Chemical Structure and Properties

This compound features a thienyl group attached to a dimethylated aniline structure. The presence of the thienyl moiety is significant as it can influence the compound's biological properties through electronic and steric effects.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 1: Inhibition of COX Enzymes by this compound

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |

The above table demonstrates the inhibitory concentration (IC50) values for COX-1 and COX-2 enzymes, indicating that this compound exhibits moderate inhibition, particularly against COX-1 compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 31.25 |

| Pseudomonas aeruginosa | 62.5 |

These results indicate that this compound possesses bactericidal activity against certain strains, with lower MIC values suggesting higher potency against Staphylococcus aureus compared to other tested bacteria .

Cytotoxic Effects

Beyond its anti-inflammatory and antimicrobial activities, the cytotoxic effects of this compound have been explored in cancer cell lines. Studies have indicated that this compound may induce apoptosis in specific cancer cell types.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study involving human breast cancer cell lines, this compound showed significant cytotoxicity with an IC50 value of approximately 25 μM. The mechanism of action appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural characteristics. The thienyl group contributes to its lipophilicity and ability to interact with cellular targets effectively.

Key Findings from SAR Studies

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances the compound's reactivity and biological activity.

- Substituent Positioning : Variations in the positioning of substituents on the aniline ring significantly impact both anti-inflammatory and antimicrobial activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.